(4-bromoquinolin-8-yl)methanol
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Overview
Description
(4-Bromoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
The synthesis of (4-bromoquinolin-8-yl)methanol typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, followed by a series of reactions to introduce the methanol group at the 4-position . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
(4-Bromoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
(4-Bromoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(4-Bromoquinolin-8-yl)methanol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Methoxyquinoline: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
2743438-96-0 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
InChI Key |
JZZXVXFDSNFROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Br)CO |
Purity |
95 |
Origin of Product |
United States |
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